Crocacin C

Description

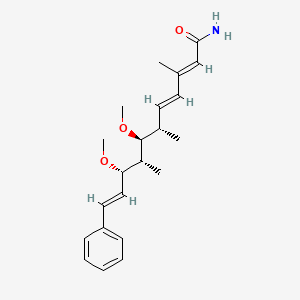

Structure

2D Structure

3D Structure

Properties

CAS No. |

237425-38-6 |

|---|---|

Molecular Formula |

C22H31NO3 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide |

InChI |

InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1 |

InChI Key |

JCMQQWWEDGWMJB-ZAFMVVCLSA-N |

Isomeric SMILES |

C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |

Canonical SMILES |

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Synonyms |

crocacin C |

Origin of Product |

United States |

Foundational & Exploratory

Chondromyces crocatus: A Technical Guide to Crocacin C Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myxobacterium Chondromyces crocatus has emerged as a significant source of novel bioactive secondary metabolites, among which Crocacin C, a potent antifungal and cytotoxic agent, holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core technical aspects related to the production of this compound from C. crocatus. It consolidates available data on the biosynthesis, cultivation of the producing organism, and methodologies for extraction, purification, and quantification of this valuable polyketide. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

Myxobacteria are renowned for their complex social behaviors and their prolific production of structurally diverse secondary metabolites with a wide range of biological activities. Chondromyces crocatus, a soil-dwelling myxobacterium, is a notable producer of the crocacin family of compounds. This compound, a member of this family, has demonstrated significant antifungal and cytotoxic properties, making it a molecule of interest for drug discovery and development programs.[1][2][3] This guide aims to provide a comprehensive technical resource for researchers working with C. crocatus as a source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Chondromyces crocatus is orchestrated by a polyketide synthase (PKS) gene cluster.[4][5] The identification and analysis of this biosynthetic gene cluster (BGC) have provided foundational insights into the enzymatic machinery responsible for the assembly of the crocacin backbone.[6]

The crocacin BGC in Chondromyces crocatus Cm c5 has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000974.[6] This cluster encodes the necessary PKS modules, acyltransferases, ketoreductases, and other tailoring enzymes that collaboratively synthesize the complex chemical structure of this compound.

Genetic Regulation

While the biosynthetic gene cluster for crocacin has been identified, the specific signaling pathways and regulatory networks governing its expression in Chondromyces crocatus are not yet fully elucidated. The production of secondary metabolites in myxobacteria is often tightly regulated and can be influenced by various environmental cues and developmental stages. Further research into the regulatory mechanisms of the crocacin BGC could unlock strategies for enhancing production yields.[7]

Cultivation of Chondromyces crocatus for this compound Production

The successful production of this compound is contingent upon the optimal cultivation of Chondromyces crocatus. This section outlines the recommended media and growth conditions.

Media Composition

Several media have been reported for the cultivation of Chondromyces crocatus. The choice of medium can significantly impact biomass and secondary metabolite production.

Table 1: Media for Chondromyces crocatus Cultivation

| Medium Designation | Composition | Reference |

| VY/2 Agar | Baker's Yeast: 5.0 g/L, CaCl₂ x 2H₂O: 1.0 g/L, Vitamin B12: 0.5 mg/L, Agar: 15.0 g/L, Distilled water: 1000 mL | [8] |

| CY-Agar | Casitone: 3.0 g/L, Yeast Extract: 1.0 g/L, CaCl₂ x 2H₂O: 1.0 g/L, Agar: 15.0 g/L, Distilled water: 1000 mL | [8] |

| Pol03 Medium | Probion Me 069 (Hoechst AG): 0.3%, Soluble starch: 0.3%, CaCl₂·2H₂O: 0.05%, MgSO₄·7H₂O: 0.2%, HEPES: 1.19%, pH 7.2 (adjusted with KOH) | [9] |

Experimental Protocol: Cultivation of Chondromyces crocatus**

This protocol provides a general procedure for the cultivation of C. crocatus for the production of this compound.

-

Inoculum Preparation:

-

Aseptically transfer a single colony or a cell suspension of Chondromyces crocatus to a flask containing 50 mL of VY/2 or CY broth.

-

Incubate at 30°C with shaking at 150 rpm for 5-7 days, or until sufficient cell density is achieved.

-

-

Production Culture:

-

Inoculate a larger volume of production medium (e.g., Pol03) with the seed culture at a 1:100 (v/v) ratio.

-

Incubate at 30°C with shaking at 150 rpm for 10-14 days. The optimal harvest time should be determined by monitoring this compound production.

-

-

Harvesting:

-

Harvest the bacterial biomass by centrifugation at 8,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -20°C until extraction.

-

Extraction and Purification of this compound

This compound is an intracellular metabolite and is therefore extracted from the bacterial biomass.[1]

Experimental Protocol: Extraction of this compound

-

Cell Lysis and Extraction:

-

Resuspend the frozen cell pellet in a suitable organic solvent (e.g., methanol, ethanol, or acetone) at a ratio of 1:10 (w/v).

-

Disrupt the cells using sonication or homogenization while keeping the sample on ice to prevent degradation of the target compound.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete extraction.

-

-

Clarification:

-

Separate the cell debris from the crude extract by centrifugation at 10,000 x g for 15 minutes.

-

Collect the supernatant containing the crude extract.

-

-

Solvent Evaporation:

-

Concentrate the crude extract to dryness using a rotary evaporator under reduced pressure.

-

Experimental Protocol: Purification of this compound

A multi-step chromatography approach is typically required to achieve high purity of this compound.

-

Solid-Phase Extraction (SPE):

-

Resuspend the dried crude extract in a minimal amount of a suitable solvent.

-

Load the resuspended extract onto a C18 SPE cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with a series of increasing concentrations of a polar solvent (e.g., water or methanol) to remove impurities.

-

Elute the fraction containing this compound with a less polar solvent (e.g., acetonitrile or ethyl acetate).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fraction using reversed-phase HPLC.

-

Column: C18 analytical or semi-preparative column.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: Monitor the elution profile at the characteristic UV absorbance maximum of this compound.

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Assessment:

-

Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification of this compound

Accurate quantification of this compound is essential for determining production yields and for bioactivity studies. HPLC is the method of choice for this purpose.

Experimental Protocol: HPLC Quantification of this compound

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Inject each standard onto the HPLC system and record the peak area.

-

Construct a standard curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Prepare the sample for analysis by extracting and partially purifying it as described above.

-

Inject a known volume of the sample extract onto the HPLC system under the same conditions used for the standard curve.

-

Determine the peak area of this compound in the sample chromatogram.

-

-

Concentration Calculation:

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

-

Bioactivity of this compound

Crocacins have been reported to exhibit potent antifungal and cytotoxic activities.[1][2][3][4]

Antifungal Activity

This compound has demonstrated inhibitory activity against a range of fungal pathogens.

Cytotoxic Activity

Table 2: Reported IC50 Values for Crocin Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 271.18 ± 21.83 | |

| A549 | Lung Cancer | 5480 | [10] |

| HepG2 | Liver Cancer | 2870 | [10] |

| HCT116 | Colon Cancer | 1990 | [10] |

| HeLa | Cervical Cancer | 3580 | [10] |

| SK-OV-3 | Ovarian Cancer | 3500 | [10] |

Note: These values are for the related compound crocin and serve as an indicator of the potential cytotoxic potency of crocacin-like molecules.

Visualizations

This compound Biosynthesis Workflow

References

- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Biosynthesis of crocacin involves an unusual hydrolytic release domain showing similarity to condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BGC0000974 [mibig.secondarymetabolites.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Crocacin C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin C is a member of the crocacin family of natural products, a series of potent antifungal and cytotoxic compounds isolated from myxobacteria. This technical guide provides an in-depth overview of the history of its discovery, the methodologies for its isolation and purification, and its key physicochemical and biological properties. The mechanism of action, involving the inhibition of the mitochondrial respiratory chain, is also detailed. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and further research.

Discovery History

The crocacin family of metabolites was first reported in the 1990s as a result of screening programs targeting myxobacteria, a group of soil-dwelling bacteria known for their production of structurally diverse and biologically active secondary metabolites.

The initial discovery was made in 1994 by Kunze, Jansen, Höfle, and Reichenbach, who isolated a compound they named "crocacin" from the biomass of the myxobacterium Chondromyces crocatus, strain Cm c3. This compound was later identified as Crocacin A.

In 1999, a more comprehensive study by Jansen and coworkers led to the isolation and characterization of four members of the family, designated Crocacins A, B, C, and D. Crocacins A, B, and C were isolated from various strains of Chondromyces crocatus, while the most potent member, Crocacin D, was discovered in cultures of Chondromyces pediculatus.

This compound is structurally unique within this family. While Crocacins A, B, and D are complex dipeptides, this compound is the primary amide of the core polyketide-derived acyl residue, a multiply substituted phenylundecatrienoic acid.

Physicochemical Properties of this compound

This compound is a colorless, amorphous solid. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the primary amide was confirmed by Infrared (IR) spectroscopy.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁NO₃ | |

| Molecular Weight | 357 g/mol | |

| Appearance | Colorless amorphous solid |

Note: Specific optical rotation ([α]D) and melting point data are not detailed in the primary literature reviewed.

Biological Activity and Mechanism of Action

Crocacins exhibit significant biological activity, primarily as antifungal and cytotoxic agents. Their mechanism of action has been identified as the potent inhibition of the mitochondrial electron transport chain.

Specifically, crocacins block electron flow within the cytochrome bc₁ complex, also known as Complex III. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to cellular energy depletion and eventual cell death. This targeted action on a fundamental cellular process explains the broad cytotoxicity observed.

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition for this compound within the mitochondrial electron transport chain.

An In-depth Technical Guide to the Biosynthesis of Crocacin C in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacins are a family of potent antifungal and cytotoxic linear polyketide-non-ribosomal peptide hybrid natural products synthesized by myxobacteria, most notably Chondromyces crocatus. Their unique structural features and significant biological activities have made them attractive targets for synthetic chemists and drug developers. Understanding the intricate enzymatic machinery responsible for crocacin biosynthesis is crucial for harnessing its therapeutic potential and for engineering novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the Crocacin C biosynthetic pathway, detailing the genetic basis, enzymatic functions, and key experimental methodologies used to elucidate this complex process.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Chondromyces crocatus Cm c5.[1] This cluster, identified and functionally analyzed by Müller et al. (2014), is a hybrid system encoding both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. These large, multi-domain enzymes work in a coordinated assembly-line fashion to construct the crocacin backbone from simple metabolic precursors.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

| Gene | Proposed Function |

| croA-D | Polyketide Synthase (PKS) modules responsible for the polyketide chain elongation. |

| croI-K | Non-Ribosomal Peptide Synthetase (NRPS) modules involved in the incorporation of amino acid precursors. |

| croK | Contains the unusual hydrolytic release domain (CroK-C2) responsible for terminating biosynthesis and releasing the final product.[1] |

| Other genes | Putative tailoring enzymes, transporters, and regulatory proteins. |

The Biosynthetic Pathway of this compound

The assembly of this compound begins with the loading of an initial building block onto the PKS modules. The polyketide chain is then incrementally extended through the sequential addition of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA. Each PKS module contains a specific set of domains (ketosynthase, acyltransferase, ketoreductase, etc.) that catalyze the condensation and modification of the growing polyketide chain.

Following the PKS-mediated synthesis, the polyketide intermediate is passed to the NRPS modules. These modules are responsible for the incorporation of specific amino acid residues. Each NRPS module typically consists of an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.

A key and unusual feature of the crocacin biosynthetic pathway is the chain termination step. Instead of a typical thioesterase (TE) domain, the final NRPS module, CroK, possesses a C-terminal domain, CroK-C2, which shows homology to condensation domains but functions as a hydrolytic release domain.[1] This specialized domain catalyzes the cleavage of the thioester bond, releasing the final linear crocacin molecule.

Figure 1. Simplified signaling pathway of this compound biosynthesis.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments performed.

Gene Inactivation in Chondromyces crocatus

Gene inactivation studies are crucial for confirming the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The following protocol outlines a general approach for targeted gene disruption in myxobacteria.

Figure 2. Experimental workflow for gene inactivation.

Heterologous Expression and Purification of the CroK-C2 Domain

To characterize the function of the unusual CroK-C2 release domain, it was produced in a heterologous host and purified for in vitro assays.

Table 2: Protocol for Heterologous Expression and Purification of CroK-C2

| Step | Procedure |

| 1. Cloning | The DNA sequence encoding the CroK-C2 domain is amplified by PCR and cloned into an E. coli expression vector, often with a purification tag (e.g., His-tag). |

| 2. Expression | The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific optical density. |

| 3. Cell Lysis | Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. |

| 4. Purification | The soluble protein fraction is clarified by centrifugation and purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be employed to achieve high purity. |

| 5. Verification | The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis. |

In Vitro Enzyme Assay for CroK-C2 Hydrolytic Activity

An innovative high-performance liquid chromatography-mass spectrometry (HPLC-MS)-based assay was developed to determine the kinetic parameters of the CroK-C2 domain.[1]

Figure 3. Workflow for the in vitro HPLC-MS based enzyme assay.

Quantitative Data

The kinetic parameters of the heterologously produced and purified CroK-C2 domain were determined using the HPLC-MS-based assay with N-acetylcysteaminyl-crocacin B as a substrate mimic.[1]

Table 3: Kinetic Parameters of the CroK-C2 Domain

| Parameter | Value |

| Km | 23 ± 5 µM |

| kcat | 1.2 ± 0.1 min-1 |

| kcat/Km | 5.2 x 104 M-1min-1 |

These data provide quantitative insight into the efficiency of the unusual hydrolytic release mechanism in this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Chondromyces crocatus is a fascinating example of the complex and elegant enzymatic machinery that has evolved in myxobacteria to produce structurally diverse and biologically active natural products. The hybrid PKS/NRPS assembly line, coupled with an unconventional hydrolytic release domain, highlights the unique strategies employed in microbial secondary metabolism. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens avenues for future research in natural product biosynthesis, enzyme engineering, and the development of novel therapeutic agents.

References

Unveiling the Structure of Crocacin C: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

Crocacin C, a polyketide natural product isolated from the myxobacterium Chondromyces crocatus, has garnered significant interest due to its potent antifungal and cytotoxic activities. The elucidation of its complex stereostructure was a challenging endeavor, relying on a suite of sophisticated spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic data and experimental protocols that were instrumental in the structural determination of this compound, presented in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound was achieved through the meticulous analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the critical ¹H and ¹³C NMR spectroscopic data, which were pivotal in assembling the molecular framework and determining the relative stereochemistry of the molecule. This data is referenced from the original isolation and structure elucidation publication by Jansen et al. (1999).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.86 | d | 9.5 |

| 3 | 6.85 | dd | 15.0, 9.5 |

| 4 | 6.07 | dd | 15.0, 7.0 |

| 5 | 5.65 | m | |

| 6 | 2.45 | m | |

| 7 | 3.75 | dq | 6.5, 2.5 |

| 8 | 1.75 | m | |

| 9 | 3.55 | dq | 6.5, 4.5 |

| 10 | 1.65 | m | |

| 11 | 0.88 | d | 7.0 |

| 12 | 0.95 | d | 7.0 |

| 13 | 0.83 | d | 7.0 |

| 14 | 1.78 | s | |

| OMe | 3.68 | s | |

| NHₐ | 6.20 | br s | |

| NHₑ | 5.55 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 167.5 |

| 2 | 123.8 |

| 3 | 142.1 |

| 4 | 129.5 |

| 5 | 135.2 |

| 6 | 42.8 |

| 7 | 78.5 |

| 8 | 38.7 |

| 9 | 74.2 |

| 10 | 34.9 |

| 11 | 17.8 |

| 12 | 15.2 |

| 13 | 10.5 |

| 14 | 12.4 |

| OMe | 51.5 |

Mass Spectrometry Data

High-resolution mass spectrometry was crucial for determining the elemental composition of this compound.

-

HR-EIMS: m/z 283.1834 (M⁺), calculated for C₁₅H₂₅NO₄: 283.1834

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized protocols for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (~5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse excitation.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual CHCl₃ signal (δ 7.26 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts were referenced to the CDCl₃ solvent signal (δ 77.0 ppm).

2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC): Standard pulse programs and parameters were used to establish proton-proton and proton-carbon correlations, which were essential for assigning the individual signals and connecting the molecular fragments.

High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction: The purified sample was introduced directly into the ion source via a heated probe.

Ionization: Electron ionization (EI) at 70 eV.

Mass Analysis: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion was measured to determine the elemental composition.

Visualization of the Structural Elucidation Workflow

The logical progression of the structural elucidation process, from initial spectroscopic analysis to the final proposed structure, can be visualized as a workflow.

Caption: Workflow for the structural elucidation of this compound.

Navigating the Antifungal Potential of Crocacins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crocacins are a family of natural products isolated from the myxobacterium Chondromyces crocatus. These compounds have garnered interest for their potential as antifungal agents due to their novel chemical structures and specific mechanism of action. This technical guide provides a comprehensive overview of the antifungal activity spectrum of the Crocacin family, with a particular focus on clarifying the activity of Crocacin C. It is important to note that while the user's query focused on this compound, a thorough review of the scientific literature indicates that the primary antifungal activity within this family is attributed to Crocacins A and D, with this compound demonstrating no significant biological activity. This guide will therefore address the antifungal properties of the entire Crocacin family, providing clarity on the activity of each member.

The Crocacin Family: Structure and Antifungal Activity

The Crocacins are a group of four related compounds, Crocacin A, B, C, and D, first described by Jansen et al. in 1999. Structurally, they are complex molecules derived from a polyketide pathway. This compound is the primary amide of a multiply substituted phenylundecatrienoic acid, which serves as a key intermediate in the biosynthesis of other Crocacins.

Contrary to the initial premise of this guide, extensive research has shown that This compound does not possess significant antifungal activity .[1] The primary antifungal and cytotoxic effects are attributed to Crocacins A and D. This has been a consistent finding in the scientific literature since their initial discovery.

While a detailed table of Minimum Inhibitory Concentrations (MICs) for this compound is not available due to its lack of significant activity, research on the active members of the family, Crocacins A and D, has demonstrated a broad spectrum of activity against various yeasts and molds.[2]

Table 1: Antifungal Activity of the Crocacin Family

| Compound | Antifungal Activity | Notes |

| Crocacin A | Active | Exhibits a wide spectrum of activity against yeasts and molds. |

| Crocacin B | Inactive | No significant biological activity reported. |

| This compound | Inactive | No significant biological activity reported in primary literature. [1] |

| Crocacin D | Active | Generally reported to be the most potent of the active Crocacins. |

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of antifungal action for the active Crocacins is the inhibition of the mitochondrial respiratory chain at complex III (the bc1-complex) .[2] This targeted inhibition disrupts the electron transport chain, which is essential for cellular energy production in the form of ATP. The disruption of this fundamental process ultimately leads to fungal cell death.

The binding site of Crocacins on complex III is believed to be distinct from that of other known inhibitors like the strobilurins, suggesting a novel interaction with this critical enzyme complex. This unique binding mode makes the Crocacins an interesting subject for the development of new antifungal agents that could potentially overcome existing resistance mechanisms.

Signaling Pathway of Crocacin-Induced Fungal Cell Death

The inhibition of mitochondrial complex III by active Crocacins triggers a cascade of events leading to fungal cell death. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed Signaling Pathway of Crocacin Antifungal Activity.

Experimental Protocols

The determination of the antifungal activity of compounds like the Crocacins typically follows standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.

- A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a defined concentration of fungal cells (CFU/mL).

- The stock suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

- A stock solution of the Crocacin compound is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS).

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the prepared fungal suspension.

- The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to a drug-free control well. The reading can be done visually or with a spectrophotometer.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for assessing the antifungal activity of a compound like Crocacin.

References

A Technical Guide to the Cytotoxic Properties of Crocin Against Cancer Cell Lines

Disclaimer: The current scientific literature extensively covers the cytotoxic properties of "crocin," a primary carotenoid constituent of saffron. It is highly probable that the query for "Crocacin C" refers to this well-documented compound. This guide will henceforth focus on the established research concerning crocin.

This technical whitepaper provides a comprehensive overview of the cytotoxic effects of crocin on various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways involved in crocin's anti-cancer activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of crocin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The IC50 values for crocin are summarized in the tables below.

Table 1: IC50 Values of Crocin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |

| HCT116 | Colon Cancer | 48 | 271.18 ± 21.83 µM[1] |

| A549 | Lung Cancer | Not Specified | 5.48 mmol/L[2] |

| HepG2 | Liver Cancer | Not Specified | 2.87 mmol/L[2] |

| HeLa | Cervical Cancer | Not Specified | 3.58 mmol/L[2] |

| SK-OV-3 | Ovarian Cancer | Not Specified | 3.5 mmol/L[2] |

| A172 | Glioblastoma | 24 | 3.10 mg/mL[3] |

| A172 | Glioblastoma | 48 | 2.19 mg/mL[3] |

| A172 | Glioblastoma | 72 | 1.72 mg/mL[3] |

| A549 | Lung Adenocarcinoma | 48 | 4.12 mg/mL[4] |

| SPC-A1 | Lung Adenocarcinoma | 48 | 5.28 mg/mL[4] |

Experimental Protocols

The evaluation of crocin's cytotoxic properties involves several standard in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HCT116 (colon), A549 (lung), HepG2 (liver), HeLa (cervical), and others are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Crocin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), to create a stock solution. This stock is then diluted to the desired final concentrations in the culture medium for experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of crocin. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis (programmed cell death).

-

Cell Preparation: Cells are seeded in 6-well plates and treated with crocin for a specified duration.

-

Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for about 15 minutes.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment with crocin, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, NF-κB, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of target proteins are typically normalized to a loading control, such as β-actin or GAPDH.

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of a compound like crocin.

References

- 1. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Crocacin C: An In-depth Technical Guide to its Mechanism of Action as a Cytochrome bc1 Complex Inhibitor

For: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit transmembrane protein complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many prokaryotes.[1] It plays a central role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (QH2) to cytochrome c.[2] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby generating a proton motive force that drives ATP synthesis.[2]

The catalytic core of the bc1 complex consists of three essential subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). The mechanism of electron and proton transfer is described by the Q-cycle, which involves two distinct ubiquinone/ubiquinol binding sites within cytochrome b: the ubiquinol oxidation (Qo) site located on the positive side (intermembrane space side) of the membrane, and the ubiquinone reduction (Qi) site on the negative side (matrix side).

Crocacin C's Mechanism of Action: Inhibition of the Qo Site

This compound and its analogues act as inhibitors of the cytochrome bc1 complex by binding to the ubiquinol oxidation (Qo) site on the cytochrome b subunit.[2] This binding event physically blocks the entry of the natural substrate, ubiquinol, into the active site, thereby halting the electron flow through the complex. The inhibition of the bc1 complex by this compound leads to a disruption of the electron transport chain, a collapse of the mitochondrial membrane potential, and ultimately, cessation of ATP synthesis, resulting in cellular death.[2] Spectroscopic studies have shown that crocacin induces a red shift in the reduced spectrum of cytochrome b, which is a characteristic feature of Qo site inhibitors.

The Q-Cycle and the Point of Inhibition

The Q-cycle is a complex process involving a bifurcated electron transfer pathway at the Qo site. When a molecule of ubiquinol binds to the Qo site, its two electrons are transferred to two different acceptors. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and then to cytochrome c1. The second electron is transferred to the low-potential chain, through the two heme groups of cytochrome b (heme bL and heme bH), ultimately reaching the Qi site to reduce ubiquinone. This process is coupled with the release of two protons into the intermembrane space. This compound, by occupying the Qo site, prevents the initial binding of ubiquinol, thereby inhibiting the entire Q-cycle.

Quantitative Inhibitory Data

While specific IC50 or Ki values for this compound against the cytochrome bc1 complex are not prominently reported in the literature, a study by Crowley and coworkers on simplified, more stable analogues of Crocacin D provides valuable quantitative data. These analogues were tested for their ability to inhibit NADH oxidase activity in beef heart mitochondria, which is a measure of the overall respiratory chain function where the bc1 complex is a key component.

| Compound ID | Side Chain (R) | IC50 NADH oxidase (nM) |

| 81 | n-C10H21 | 36 |

| 82 | n-C12H21 | 24 |

Note: The structures corresponding to these compound IDs are detailed in the original publication by Crowley et al. and reviewed in "Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents".

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize inhibitors of the cytochrome bc1 complex.

Isolation of Beef Heart Mitochondria

A common source for studying the mammalian bc1 complex is beef heart mitochondria due to the high abundance of this organelle in cardiac tissue.

Protocol:

-

Tissue Preparation: Obtain fresh beef heart from a local abattoir. Trim away fat and connective tissue. Mince the heart muscle into small pieces.

-

Homogenization: Homogenize the minced tissue in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a blender or a Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.

-

-

Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the isolation buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Succinate-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the activity of the bc1 complex by following the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Succinate (substrate for complex II, which reduces the ubiquinone pool)

-

Cytochrome c (from horse heart)

-

Potassium cyanide (KCN) or sodium azide (to inhibit complex IV)

-

Inhibitor (e.g., this compound or its analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN/azide.

-

Mitochondria Addition: Add a small amount of the mitochondrial suspension to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C or 30°C).

-

Inhibitor Addition (for IC50 determination): For inhibitor studies, add varying concentrations of the inhibitor to the reaction mixture and pre-incubate for a defined period.

-

Reaction Initiation: Start the reaction by adding succinate to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction.

-

Data Analysis: Calculate the initial rate of the reaction. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

References

Natural Analogs of Crocacin C: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacins are a family of natural products isolated from the myxobacterium Chondromyces crocatus. While Crocacin C itself exhibits limited biological activity, its natural analogs, particularly Crocacins A, B, and D, have demonstrated notable antifungal, antibacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the biological activities of these natural analogs, detailing their mechanism of action, available activity data, and the experimental protocols used for their evaluation. The primary mode of action for the active Crocacin analogs is the inhibition of the mitochondrial bc1 complex (Complex III) of the electron transport chain, a critical component of cellular respiration. This document aims to serve as a resource for researchers interested in the therapeutic potential of Crocacins and their analogs.

Introduction to Crocacins

The Crocacins are a group of secondary metabolites produced by the Gram-negative bacterium Chondromyces crocatus.[1] Structurally, Crocacins A, B, and D are characterized as dipeptides of glycine and a 6-aminohexenoic or -hexadienoic acid, which is N-protected by a complex polyketide-derived acyl residue. In contrast, this compound is the primary amide of this acyl polyketide, a structural variation that significantly diminishes its biological activity compared to its dipeptide analogs. The primary biological target of the active Crocacins is the bc1 complex of the mitochondrial electron transport chain, leading to the disruption of cellular energy production.

Biological Activities of Natural Crocacin Analogs

Antifungal Activity

Crocacins have been shown to inhibit the growth of a wide spectrum of yeasts and molds.[1] This activity is attributed to their ability to disrupt mitochondrial respiration, a vital process for fungal cell viability.

Antibacterial Activity

The antibacterial activity of Crocacins is primarily directed against Gram-positive bacteria.[1] Gram-negative bacteria are generally less susceptible, which may be due to differences in cell wall structure and permeability.

Cytotoxic Activity

In addition to their antimicrobial properties, Crocacins have demonstrated cytotoxicity against various cell lines. This effect is also linked to the inhibition of mitochondrial function, which can trigger apoptotic pathways.

Table 1: Summary of Biological Activities of Natural Crocacin Analogs

| Compound | Class | Primary Mechanism of Action | Antifungal Activity | Antibacterial Activity (Gram-positive) | Cytotoxic Activity |

| Crocacin A | Dipeptide | Inhibition of mitochondrial bc1 complex | Reported | Reported | Reported |

| Crocacin B | Dipeptide | Inhibition of mitochondrial bc1 complex | Reported | Reported | Reported |

| This compound | Primary Amide | Weak to no inhibition of mitochondrial bc1 complex | Not significant | Not significant | Not significant |

| Crocacin D | Dipeptide | Inhibition of mitochondrial bc1 complex | Potent | Reported | Potent |

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary mechanism of action for the biologically active Crocacin analogs is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This multi-subunit enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane.

By binding to Complex III, Crocacins disrupt this electron flow, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: The disruption of the proton gradient collapses the driving force for ATP synthase, leading to a depletion of cellular ATP.

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide and other reactive oxygen species that cause oxidative stress and cellular damage.

-

Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The release of pro-apoptotic factors like cytochrome c from the mitochondria can activate caspases and lead to programmed cell death.

Caption: Hypothetical signaling pathway of Crocacin-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Crocacin analogs.

Isolation of Crocacins from Chondromyces crocatus

A general protocol for the isolation of myxobacterial secondary metabolites is as follows:

-

Cultivation: Chondromyces crocatus is cultured in a suitable nutrient-rich medium, such as CY/H medium, under optimal temperature and aeration conditions for a sufficient period to allow for the production of secondary metabolites.

-

Extraction: The bacterial cells are harvested by centrifugation. The cell pellet and the supernatant are typically extracted separately with an organic solvent like methanol or ethyl acetate to capture both intracellular and extracellular metabolites.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the separation and purification of the individual Crocacin analogs. Fractions are collected and analyzed for purity.

-

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation and purification of Crocacins.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: A serial two-fold dilution of the Crocacin analog is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Crocacin analog for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

-

Assay Preparation: The sensor cartridge is hydrated and loaded with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

-

Assay Execution: The cell plate and sensor cartridge are placed in the Seahorse XF Analyzer. The instrument sequentially injects the inhibitors to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of Crocacin analogs can be assessed by pre-treating the cells with the compounds before the assay.

Conclusion and Future Perspectives

The natural analogs of this compound, particularly Crocacin D, represent promising lead compounds for the development of novel antifungal and anticancer agents. Their potent inhibition of the mitochondrial bc1 complex provides a clear mechanism of action. Future research should focus on obtaining more detailed quantitative structure-activity relationship (QSAR) data for a wider range of natural and synthetic Crocacin analogs. Further elucidation of the downstream signaling pathways affected by Crocacin-induced mitochondrial dysfunction will be crucial for understanding their full therapeutic potential and for the rational design of more effective and selective drug candidates. Additionally, exploring synergistic combinations with other therapeutic agents could enhance their efficacy and overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Crocacin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the various strategies employed for the total synthesis of (+)-Crocacin C, a natural product with notable biological activities. The document outlines key synthetic approaches, presents comparative quantitative data, details experimental protocols for pivotal reactions, and includes visualizations of the synthetic strategies.

Overview of Synthetic Strategies

The total synthesis of (+)-Crocacin C has been accomplished through several distinct and innovative strategies. These approaches vary in their efficiency, convergency, and the key reactions utilized to construct the target molecule. The primary strategies that have been successfully employed are:

-

Convergent Synthesis via Stille Cross-Coupling: This approach involves the synthesis of two advanced fragments of the molecule which are then joined together in a key Stille cross-coupling reaction to form the (E,E)-dienamide moiety. This strategy allows for the independent synthesis and optimization of the fragments before their crucial union.[1][2]

-

Asymmetric δ-Stannylcrotylboration: A highly concise and enantioselective route has been developed that hinges on a mismatched double asymmetric δ-stannylcrotylboration reaction. This powerful method establishes critical stereocenters with high control and leads to a very short overall synthesis.[3][4][5][6]

-

Protecting-Group-Free Synthesis via Enzymatic Desymmetrization: An elegant and efficient strategy that avoids the use of protecting groups, thereby shortening the synthetic sequence. A key step involves the enzymatic desymmetrization of a meso-diol to install the required stereochemistry, followed by a one-pot hydrostannylation/Stille coupling to complete the carbon skeleton.[7][8][9]

-

Protecting-Group-Free Synthesis from a Chiral Pool: This strategy also forgoes the use of protecting groups and commences from a commercially available chiral starting material, Evans' chiral propionimide. This approach provides a direct and efficient route to the target molecule.[10][11]

Quantitative Data Comparison

The following table summarizes the quantitative data for the different total synthesis strategies of (+)-Crocacin C, allowing for a direct comparison of their efficiencies.

| Synthetic Strategy | Key Features & Starting Material | Longest Linear Sequence | Overall Yield | Reference |

| Convergent Stille Coupling | Stille cross-coupling of a vinyl stannane and a vinyl iodide. | 15 steps | 16% | [2] |

| Asymmetric δ-Stannylcrotylboration | Mismatched double asymmetric δ-stannylcrotylboration from commercially available precursors. | 7 steps | Not explicitly stated | [3][4][5][6] |

| Protecting-Group-Free (Enzymatic) | Enzymatic desymmetrization of a meso-diol. | 11 steps | 22.3% | [7][8] |

| Protecting-Group-Free (Chiral Pool) | Commencing from Evans' chiral propionimide. | 10 steps | 5% | [10][11] |

Experimental Protocols for Key Reactions

Detailed experimental protocols for the key transformations in the synthesis of (+)-Crocacin C are provided below. These protocols are based on reported literature and are intended to serve as a guide for researchers.

Stille Cross-Coupling for (E,E)-Dienamide Formation

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide and a vinyl stannane to construct the diene system in (+)-Crocacin C.[1][2]

Materials:

-

Vinyl iodide fragment

-

Vinyl stannane fragment

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in anhydrous DMF.

-

To this solution, add Pd(PPh₃)₄ (0.05 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Asymmetric δ-Stannylcrotylboration

This protocol outlines the key stereochemistry-defining step in a highly efficient synthesis of (+)-Crocacin C.[3][4][5][6]

Materials:

-

Chiral aldehyde intermediate

-

(S)-E-δ-stannylcrotylborane reagent

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 equiv) in anhydrous toluene.

-

Cool the solution to -78 °C.

-

Add the (S)-E-δ-stannylcrotylborane reagent (1.5 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the specified time as determined by reaction monitoring.

-

Quench the reaction by the addition of anhydrous methanol.

-

Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

-

Purify the resulting product, which contains the newly formed stereocenters and a vinyl stannane moiety ready for subsequent transformations, by flash column chromatography.

Enzymatic Desymmetrization of a meso-Diol

This protocol details the enzymatic acylation for the enantioselective synthesis of a key chiral intermediate.[7][8]

Materials:

-

meso-diol substrate

-

Lipase from Rhizomucor miehei

-

Vinyl acetate

-

Anhydrous Diisopropyl ether

-

Molecular sieves

Procedure:

-

To a suspension of the meso-diol (1.0 equiv) and powdered 4 Å molecular sieves in anhydrous diisopropyl ether, add vinyl acetate (2.0 equiv).

-

Add the lipase from Rhizomucor miehei (a specified catalytic amount).

-

Stir the suspension at room temperature, monitoring the conversion by TLC or gas chromatography (GC).

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to separate the chiral monoacetate from the unreacted diol and diacetate.

Visualizations

The following diagrams illustrate the overarching synthetic strategies and workflows discussed.

Caption: High-level overview of convergent versus linear/protecting-group-free strategies.

Caption: A typical experimental workflow for the Stille cross-coupling reaction.

Caption: Logical relationships in the strategic planning of (+)-Crocacin C total synthesis.

References

- 1. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis of (+)-crocacin C using hidden symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of the Crocacin C Backbone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Crocacin C backbone, a polyketide natural product with notable antifungal and cytotoxic activities. The information presented herein is curated from seminal total syntheses, offering insights into various strategic approaches to construct this stereochemically rich molecule.

Application Notes

The asymmetric synthesis of this compound has been approached through several distinct strategies, each offering unique advantages in terms of efficiency, stereocontrol, and convergence. Here, we highlight three prominent approaches, detailing their core methodologies and key transformations.

Rizzacasa's Convergent Approach (2000)

The first asymmetric synthesis of (+)-Crocacin C, reported by Rizzacasa and coworkers, established the absolute configuration of the natural product.[1] This synthesis is characterized by a convergent strategy, wherein two key fragments are synthesized independently and then coupled to form the carbon skeleton.

A key feature of this approach is the late-stage installation of the (E,E)-diene amide side chain. This is achieved through a Stille cross-coupling reaction between a vinyl iodide and a vinyl stannane fragment. The stereocenters in the polyketide backbone are installed using substrate-controlled aldol reactions and anti-selective reductions.

Panek's Protecting-Group-Free Synthesis (2008)

Panek and coworkers developed a concise total synthesis of (+)-Crocacin C that notably avoids the use of protecting groups for the hydroxyl functionalities.[2] This strategy enhances the overall efficiency of the synthesis by reducing the number of synthetic steps. The synthesis commences from a commercially available Evans' chiral propionimide.

The core of this strategy relies on a highly diastereoselective Evans syn-aldol reaction to establish the initial stereocenters. Subsequent substrate-directed reductions and methylations are employed to complete the synthesis of the backbone. The absence of protecting groups streamlines the synthetic sequence, making it an attractive approach for analog synthesis.

Roush's Mismatched Double Asymmetric Crotylboration (2012)

A highly efficient and concise enantioselective synthesis of (+)-Crocacin C was reported by Roush and coworkers, featuring a challenging mismatched double asymmetric δ-stannylcrotylboration reaction.[3][4] This key transformation allows for the rapid and highly stereoselective construction of the anti,anti-dipropionate stereotriad present in the this compound backbone.

This approach is notable for its brevity, achieving the total synthesis in a limited number of steps in the longest linear sequence.[4] The vinylstannane functionality introduced during the key crotylboration step serves as a handle for a subsequent Stille coupling to complete the synthesis.

Data Presentation

The following tables summarize the quantitative data for the key reactions in the discussed synthetic routes, allowing for a comparative analysis of their efficiencies and stereoselectivities.

Table 1: Key Reaction Efficiencies in the Rizzacasa Synthesis

| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Fragment Coupling | Stille Cross-Coupling | ~70-80% | N/A | N/A |

| Stereocenter Induction | Aldol Reaction | >85% | >10:1 | >98% |

Table 2: Key Reaction Efficiencies in the Panek Synthesis

| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Initial Stereocenter | Evans Aldol Reaction | 85% | >20:1 | >99% |

| Diol Formation | Directed Reduction | >95% | >20:1 | N/A |

Table 3: Key Reaction Efficiencies in the Roush Synthesis

| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Stereotriad Formation | Mismatched Double Asymmetric δ-Stannylcrotylboration | 75% | >15:1 | >98% |

| Final Coupling | Stille Cross-Coupling | ~80-90% | N/A | N/A |

Mandatory Visualizations

The following diagrams illustrate the retrosynthetic logic and the forward synthetic workflow for the asymmetric synthesis of the this compound backbone.

Caption: Retrosynthetic analysis of the this compound backbone.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following are representative, detailed protocols for the key reactions employed in the synthesis of the this compound backbone.

Protocol 1: Evans Syn-Aldol Reaction (Adapted from Panek, 2008)

Objective: To establish the C6 and C7 stereocenters of the this compound backbone with high diastereoselectivity.

Materials:

-

(R)-4-benzyl-3-propionyloxazolidin-2-one

-

Titanium(IV) chloride (TiCl₄)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

trans-Cinnamaldehyde

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

A solution of (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes.

-

Hünig's base (1.2 equiv) is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C to facilitate enolization.

-

A solution of trans-cinnamaldehyde (1.5 equiv) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired syn-aldol adduct.

Protocol 2: Stille Cross-Coupling (General Procedure)

Objective: To couple the vinyl iodide and vinyl stannane fragments to form the (E,E)-diene system of this compound.

Materials:

-

Vinyl iodide fragment (1.0 equiv)

-

Vinyl stannane fragment (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

-

Triphenylarsine (AsPh₃) (0.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous potassium fluoride (KF)

-

Diethyl ether

Procedure:

-

To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in anhydrous DMF (0.05 M) is added triphenylarsine (0.2 equiv).

-

The solution is degassed with a stream of argon for 15 minutes.

-

Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) is added, and the reaction mixture is stirred at room temperature for 12-16 hours under an inert atmosphere.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is washed with water and brine.

-

The organic layer is stirred with saturated aqueous KF for 1 hour to remove tin byproducts.

-

The mixture is filtered, and the organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the coupled product.

Protocol 3: Mismatched Double Asymmetric δ-Stannylcrotylboration (Adapted from Roush, 2012)

Objective: To construct the anti,anti-dipropionate stereotriad of the this compound backbone in a single step with high stereocontrol.

Materials:

-

Chiral aldehyde fragment (1.0 equiv)

-

(S,E)-B-(But-2-en-1-yl)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decane (1.2 equiv)

-

Toluene, anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

A solution of the chiral aldehyde (1.0 equiv) in anhydrous toluene (0.1 M) is cooled to -78 °C under an inert atmosphere.

-

A solution of the chiral crotylborane reagent (1.2 equiv) in toluene is added dropwise.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of methanol.

-

The mixture is warmed to room temperature and concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the homoallylic alcohol containing the vinylstannane.

References

- 1. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Purification of Crocacin C from Bacterial Fermentation Broth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin C, a potent secondary metabolite produced by the myxobacterium Chondromyces crocatus, has garnered significant interest due to its antifungal and cytotoxic properties. As an inhibitor of the mitochondrial electron transport chain, it represents a promising lead compound for drug development. This document provides detailed application notes and protocols for the purification of this compound from bacterial fermentation broth. The methodology covers the fermentation of Chondromyces crocatus, initial extraction of the secondary metabolites, and a multi-step chromatographic purification process. Furthermore, a schematic of the this compound biosynthetic pathway is presented to provide a comprehensive understanding of its production by the host organism.

Introduction

Myxobacteria are well-established as a prolific source of novel secondary metabolites with diverse biological activities. Among these, the Crocacins, produced by Chondromyces crocatus, stand out for their potent bioactivities. This compound is a polyketide-peptide hybrid molecule that inhibits the bc1-complex (Complex III) of the mitochondrial respiratory chain.[1] Its unique mode of action and significant cytotoxic and antifungal effects make it a molecule of interest for oncological and anti-infective research.

The successful development of this compound as a therapeutic agent hinges on the ability to produce and purify this compound in sufficient quantities and to a high degree of purity. This document outlines a representative protocol for the purification of this compound from the fermentation broth of Chondromyces crocatus, based on established methods for the isolation of myxobacterial secondary metabolites.

Fermentation and Extraction

The production of this compound is initiated by the fermentation of Chondromyces crocatus. The following protocol describes a typical fermentation and extraction procedure.

Protocol 1: Fermentation and Extraction of this compound

1. Fermentation of Chondromyces crocatus

-

Strain: Chondromyces crocatus (e.g., strain Cm c3 or Cm c5).

-

Medium: A suitable production medium such as Pol03 medium (0.3% Probion Me 069, 0.3% soluble starch, 0.05% CaCl2·2H2O, 0.2% MgSO4·7H2O, 1.19% HEPES, pH 7.2).

-

Inoculation: Inoculate the production medium with a seed culture of C. crocatus.

-

Incubation: Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 7-14 days. Production of secondary metabolites is often initiated in the stationary phase of growth.

-

Adsorber Resin: To facilitate the capture of extracellularly secreted this compound, add a sterile adsorber resin (e.g., Amberlite® XAD-16) to the culture medium at the beginning of the fermentation (approximately 2% v/v).

2. Extraction of this compound

-

Harvesting: At the end of the fermentation period, harvest the cell mass and the adsorber resin by centrifugation (e.g., 8,000 x g for 20 minutes). Crocacin has been reported to be isolated from the biomass.[1]

-

Solvent Extraction: Extract the harvested biomass and resin mixture with a suitable organic solvent such as acetone or methanol. Perform the extraction multiple times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification of this compound

The crude extract containing this compound is a complex mixture of various metabolites. A multi-step chromatographic approach is required to achieve high purity. The following is a representative protocol.

Protocol 2: Multi-Step Chromatographic Purification

1. Solid-Phase Extraction (SPE)

-

Objective: To perform an initial fractionation of the crude extract and remove highly polar and non-polar impurities.

-

Stationary Phase: A reversed-phase sorbent such as C18.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.

-